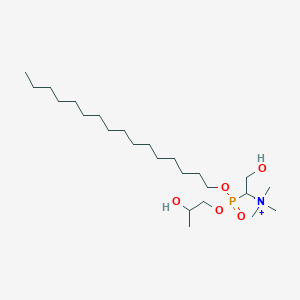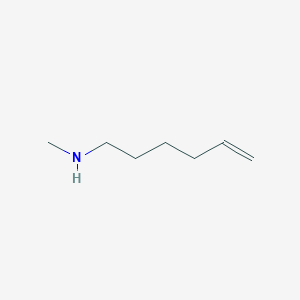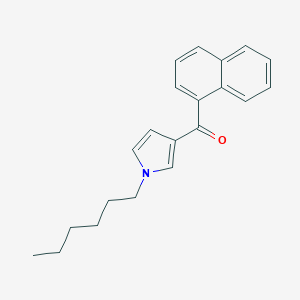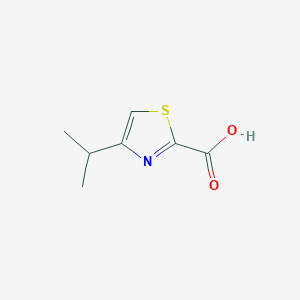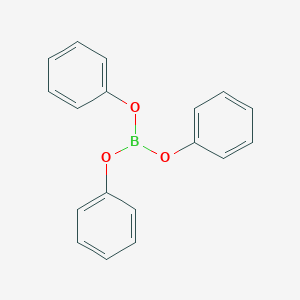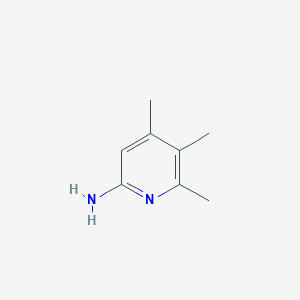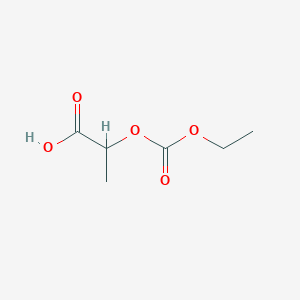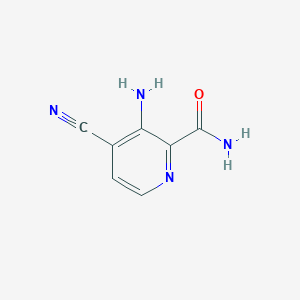
3-Amino-4-cyanopyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-cyanopyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACPC and is a derivative of pyridine. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of ACPC is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including learning and memory.
Efectos Bioquímicos Y Fisiológicos
ACPC has been found to have a wide range of biochemical and physiological effects. These include increasing the release of acetylcholine, dopamine, and norepinephrine, as well as increasing blood flow to the brain. ACPC has also been found to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACPC in lab experiments is its high purity, which ensures accurate and reproducible results. However, ACPC can be expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of ACPC is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on ACPC. One area of interest is the development of new drugs based on the structure of ACPC. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its potential applications in the treatment of neurological disorders. Finally, ACPC may have potential applications in other areas of research, such as cancer and cardiovascular disease.
Aplicaciones Científicas De Investigación
ACPC has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
155879-89-3 |
|---|---|
Nombre del producto |
3-Amino-4-cyanopyridine-2-carboxamide |
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
3-amino-4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12) |
Clave InChI |
BTXHUQIYIXFEEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
SMILES canónico |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Sinónimos |
2-Pyridinecarboxamide,3-amino-4-cyano-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
